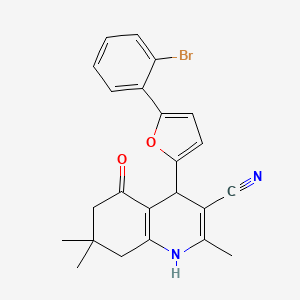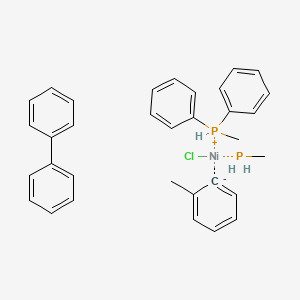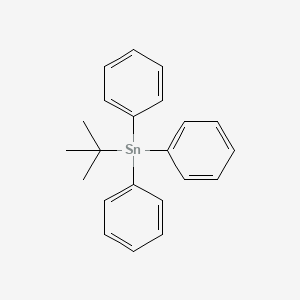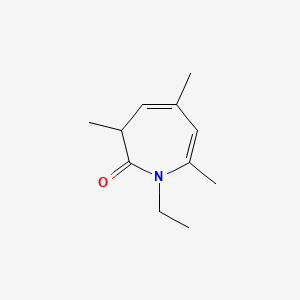
1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.264 g/mol This compound belongs to the class of azepinones, which are seven-membered heterocyclic compounds containing nitrogen
Preparation Methods
The synthesis of 1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic route and industrial production methods are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one can be compared with other similar compounds such as:
3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one: This compound lacks the ethyl group at the 1-position, which may affect its chemical reactivity and biological activity.
1-(2-Hydroxyethyl)-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one: The presence of a hydroxyethyl group introduces additional functional properties.
Properties
CAS No. |
879-22-1 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-ethyl-3,5,7-trimethyl-3H-azepin-2-one |
InChI |
InChI=1S/C11H17NO/c1-5-12-10(4)7-8(2)6-9(3)11(12)13/h6-7,9H,5H2,1-4H3 |
InChI Key |
LLSOXXTUUXHDOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=CC(C1=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)
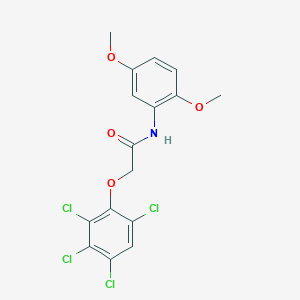

![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)
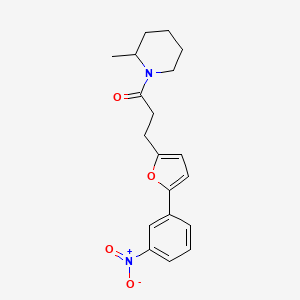
![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)



